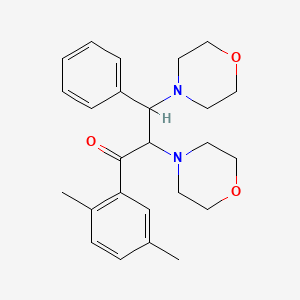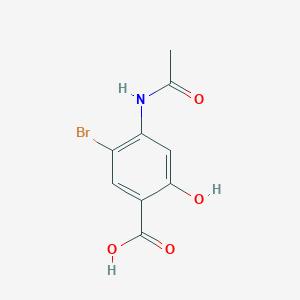
4-Acetamido-5-bromo-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-5-bromo-2-hydroxybenzoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetamido group, a bromine atom, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-bromo-2-hydroxybenzoic acid typically involves the acylation of 5-bromo-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-5-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects.
Biological Studies: The compound is studied for its potential anti-nociceptive and anti-inflammatory activities.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-Acetamido-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response . The binding affinity of these derivatives to COX-2 receptors has been analyzed using docking studies, revealing their potential as effective anti-inflammatory agents .
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the acetamido group.
Uniqueness
4-Acetamido-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both the acetamido and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of derivatives with enhanced selectivity and potency in medicinal applications .
Propiedades
Número CAS |
6625-92-9 |
|---|---|
Fórmula molecular |
C9H8BrNO4 |
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
4-acetamido-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8BrNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15) |
Clave InChI |
XQPMAGJNSVCYHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)

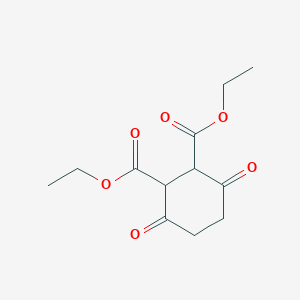
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
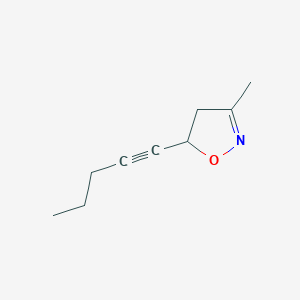
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
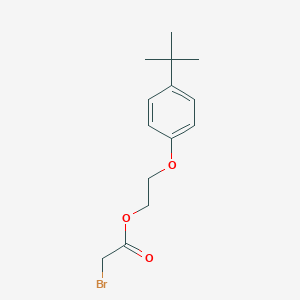
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
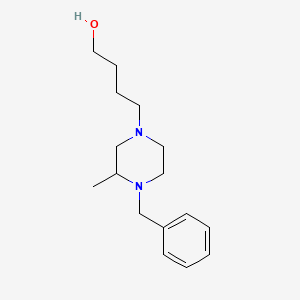
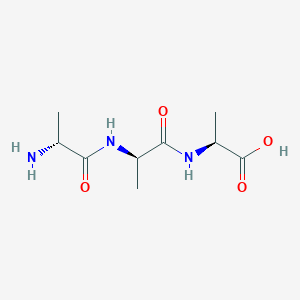
![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
